

# physical and chemical properties of 2,3-Dimethyl-1H-pyrrole

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## Compound of Interest

Compound Name: 2,3-Dimethyl-1H-pyrrole

Cat. No.: B1594148

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An In-depth Technical Guide to **2,3-Dimethyl-1H-pyrrole**: Properties, Synthesis, and Applications

## Introduction

**2,3-Dimethyl-1H-pyrrole** is a substituted aromatic heterocyclic organic compound. As a derivative of pyrrole, a fundamental five-membered ring structure containing a nitrogen atom, it is a valuable building block in organic synthesis and medicinal chemistry. The pyrrole nucleus is a core component of many natural products, including heme and chlorophyll, and is found in numerous pharmaceuticals, highlighting the significance of its derivatives.<sup>[1][2]</sup> The addition of two methyl groups to the C2 and C3 positions of the pyrrole ring influences its electronic properties, reactivity, and steric profile, making **2,3-Dimethyl-1H-pyrrole** a unique synthon for the development of complex molecules.

This guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, spectroscopic characterization, applications, and safety protocols associated with **2,3-Dimethyl-1H-pyrrole**, intended for researchers, scientists, and professionals in drug development.

## Part 1: Molecular and Physical Properties

The fundamental physical and molecular characteristics of **2,3-Dimethyl-1H-pyrrole** are crucial for its application in experimental settings. These properties dictate its behavior in various solvents, its volatility, and its structural identity.

## Structural and Molecular Identifiers

- IUPAC Name: **2,3-dimethyl-1H-pyrrole**<sup>[3][4]</sup>
- Molecular Formula: C<sub>6</sub>H<sub>9</sub>N<sup>[3][4]</sup>
- Canonical SMILES: CC1=C(NC=C1)C<sup>[3]</sup>
- InChI: InChI=1S/C6H9N/c1-5-3-4-7-6(5)2/h3-4,7H,1-2H3<sup>[3][4]</sup>
- InChIKey: OUYLXVQKVBXUGW-UHFFFAOYSA-N<sup>[3][4]</sup>

## Physicochemical Data

A summary of the key physicochemical properties of **2,3-Dimethyl-1H-pyrrole** is presented in the table below. These values are essential for designing reaction conditions, purification procedures, and for safe handling and storage.

Property	Value	Source
CAS Number	600-28-2	<a href="#">[3][4]</a>
Molecular Weight	95.14 g/mol	<a href="#">[4]</a>
Appearance	Liquid	
Boiling Point	165-167 °C	
Density	0.924 g/mL at 25 °C	
Refractive Index (n <sub>20/D</sub> )	1.496	
Flash Point	113 °C (235.4 °F) - closed cup	
Water Solubility	Log <sub>10</sub> of Water solubility in mol/l (log <sub>10</sub> WS)	<a href="#">[5]</a>
Octanol/Water Partition Coefficient	logP oct/wat	<a href="#">[5]</a>

## Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **2,3-Dimethyl-1H-pyrrole**.

- Mass Spectrometry (MS): The NIST Mass Spectrometry Data Center reports a top peak at m/z 94 in the mass spectrum, corresponding to the loss of a hydrogen atom from the molecular ion.<sup>[3]</sup> Other data available includes the full mass spectrum under electron ionization.<sup>[4]</sup>
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>13</sup>C NMR spectral data for **2,3-Dimethyl-1H-pyrrole** is available and can be viewed on spectral databases like SpectraBase.<sup>[6]</sup>
- Infrared (IR) Spectroscopy: While specific data for **2,3-Dimethyl-1H-pyrrole** is not detailed in the provided results, typical IR spectra of N-H containing pyrroles exhibit a characteristic N-H stretching vibration in the region of 3300-3500 cm<sup>-1</sup>.

## Part 2: Chemical Properties and Reactivity

The chemical behavior of **2,3-Dimethyl-1H-pyrrole** is governed by the aromaticity of the pyrrole ring and the electronic effects of the two electron-donating methyl groups.

### Aromaticity and Electrophilic Substitution

Pyrrole is an electron-rich aromatic heterocycle.<sup>[2]</sup> The lone pair of electrons on the nitrogen atom participates in the  $\pi$ -aromatic system, which makes the ring highly reactive towards electrophiles. The two methyl groups at the C2 and C3 positions are electron-donating, further increasing the electron density of the pyrrole ring and enhancing its reactivity in electrophilic substitution reactions. These reactions, such as nitration, sulfonation, and halogenation, are expected to occur preferentially at the unsubstituted C4 and C5 positions.<sup>[2]</sup>

### Acidity and Basicity

The N-H proton of pyrrole is weakly acidic, with a pKa of about 17.5.<sup>[2]</sup> This allows for deprotonation by strong bases to form the pyrrolide anion, a potent nucleophile. Conversely, pyrrole is a very weak base, with the conjugate acid having a pKa of -3.8.<sup>[2]</sup> The methyl substituents on **2,3-Dimethyl-1H-pyrrole** are not expected to significantly alter these fundamental properties.

## Part 3: Synthesis and Experimental Protocols

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. Several methods have been developed for their preparation.

### Synthetic Approaches

Classic methods for pyrrole synthesis include the Paal-Knorr, Knorr, and Hantzsch syntheses.  
[7] More modern approaches, such as the Trofimov reaction, allow for the synthesis of 2,3-disubstituted pyrroles from ketoximes and acetylenes.[2] A divergent one-pot synthesis of 3-alkyl-1H-pyrroles from 2,4-pentadienenitriles and isocyanides has also been described.[8] The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, is a common and straightforward method for preparing substituted pyrroles.

### Generalized Synthesis Protocol: Paal-Knorr Synthesis

This protocol outlines a general procedure for the synthesis of a 2,3-disubstituted pyrrole.

#### Step 1: Reaction Setup

- A 1,4-dicarbonyl precursor is dissolved in a suitable solvent (e.g., acetic acid, toluene).
- A primary amine or an ammonium salt (e.g., ammonium acetate) is added to the solution.

#### Step 2: Cyclocondensation

- The reaction mixture is heated to reflux for a specified period (typically several hours) to facilitate the cyclocondensation reaction.
- The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

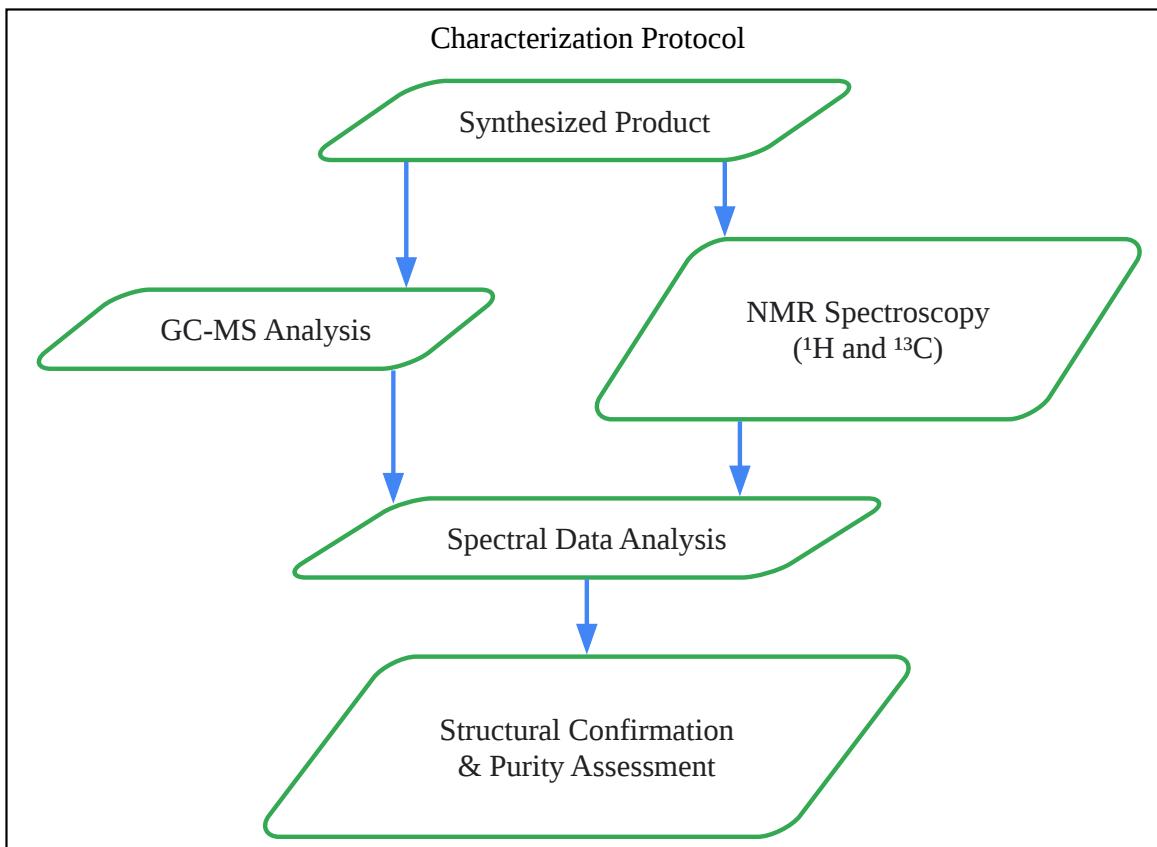
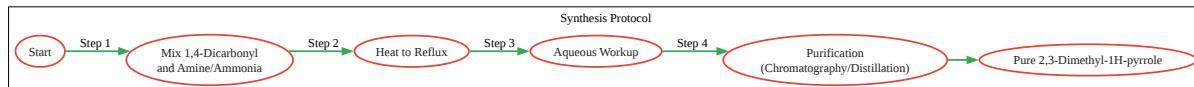
#### Step 3: Workup and Isolation

- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

- The organic layer is washed with brine, dried over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), and filtered.

#### Step 4: Purification

- The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure substituted pyrrole.



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